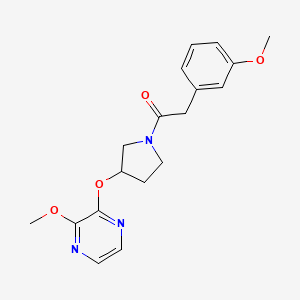

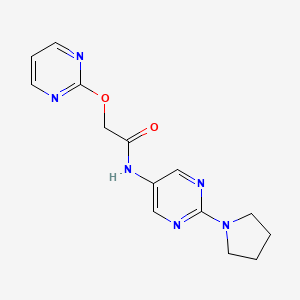

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, proliferation, differentiation, and survival. The inhibition of Src kinases has been implicated in the treatment of various cancers, inflammatory diseases, and other pathological conditions. PP2 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of Src kinases in various biological processes.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities of Derivatives

Piracetam, a cyclic compound derived from γ-aminobutyric acid, showcases the synthetic versatility of pyrimidine derivatives. It belongs to the racetams group, emphasizing the significance of pyrimidine and its derivatives in synthesizing nootropic drugs for managing CNS disorders, including Alzheimer's disease, alcoholism, and brain injury. This highlights the role of pyrimidine derivatives in improving learning, memory, and brain metabolism (Dhama et al., 2021).

Antitumor Activities of Pyrimidine-Based Compounds

Pyrimidine derivatives, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have demonstrated significant antitumor and cytotoxic activities. These compounds, through their interaction with DNA, offer new avenues for cancer treatment, showing the critical role of pyrimidine scaffolds in the development of anticancer agents (Skibo, 1998).

Role in Neurotransmitter Synthesis

Pyrimidine derivatives play a crucial role in the synthesis of essential neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid, through their action in the pyridoxal 5'-phosphate-dependent enzymatic processes. This underscores their importance in neurological functions and potential therapeutic applications for diseases like Parkinson's disease and Tourette's syndrome (Paiardini et al., 2017).

Catalysis and Synthetic Applications

The pyranopyrimidine core, facilitated by hybrid catalysts, illustrates the compound's applicability in medicinal chemistry for synthesizing bioavailable medicinal and pharmaceutical compounds. This showcases the compound's contribution to exploring novel synthetic pathways and developing lead molecules for therapeutic use (Parmar et al., 2023).

Biological Significance and Optical Sensing

Pyrimidine derivatives have been identified as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds, making them significant in biological studies and medicinal applications. This highlights the multifaceted applications of pyrimidine derivatives beyond their pharmacological significance (Jindal & Kaur, 2021).

Propriétés

IUPAC Name |

2-pyrimidin-2-yloxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c21-12(10-22-14-15-4-3-5-16-14)19-11-8-17-13(18-9-11)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPOBZNIOCQPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)

![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)